molecular formula C25H30N2O5 B1393225 ethyl 5-(benzyloxy)-N-(tert-butoxycarbonyl)-L-tryptophanate CAS No. 913718-99-7

ethyl 5-(benzyloxy)-N-(tert-butoxycarbonyl)-L-tryptophanate

Cat. No. B1393225
M. Wt: 438.5 g/mol
InChI Key: RXDLNDKTYFWUDM-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of the amino acid tryptophan, with ethyl ester, benzyloxy, and tert-butoxycarbonyl (Boc) groups attached. The Boc group is commonly used in organic chemistry as a protecting group for amines .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo a variety of reactions. For example, the Boc group can be removed under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester, ether, and carbamate groups would likely make it polar and potentially soluble in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Ethyl 5-(benzyloxy)-N-(tert-butoxycarbonyl)-L-tryptophanate is synthesized using palladium-mediated vinylation of indole derivatives. This method is critical for preparing key intermediates like N-(tert-butoxycarbonyl)-L-1H-[(R)-1,1-dimethyl-2,3-epoxypropyl]-β-hydroxytryptophan ethyl ester (Sala, Izzo, & Spinella, 2006).

  • Radiolabeling for Imaging : The compound is used in radiolabeling for imaging applications, where it is altered to form [18F]fluoromethyl(tert-butoxycarbonyl)-l-tryptophanate. This modification aids in medical imaging and diagnostics (Venkatachalam et al., 2019).

  • Advanced Organic Synthesis : It is also used in advanced organic synthesis, such as the preparation of (5S,6R)-4-tert-Butoxycarbonyl-5,6-diphenymorpholin-2-one, showcasing its versatility in chemical reactions (Williams et al., 2003).

Polymer Chemistry and Materials Science

  • Polymer Materials Chemistry : The tert-butoxycarbonyl (BOC) group in this compound is utilized in polymer materials chemistry. It plays a crucial role in the protection of functional groups during the synthesis of polymers like poly(2-hydroxyethyl methacrylate) (Jing, Suzuki, & Matsumoto, 2019).

  • Synthesis of Edeine Analogs : It is employed in the synthesis of orthogonally protected amino acids, which are useful for synthesizing edeine analogs. This showcases its role in the creation of novel bioactive compounds (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

  • Vascular Research : In vascular research, L-tryptophan ethyl ester derivatives, which are structurally similar, have been studied for their potential to lower blood pressure and affect vascular smooth muscle cells, indicating potential cardiovascular applications (Jadhav et al., 2012).

Pharmaceutical and Medicinal Chemistry

  • Drug Synthesis and Modification : The compound is used in the synthesis and modification of pharmaceutical drugs. It serves as a key intermediate in reactions like the selective alkylation of tryptophan, which is pivotal in developing new medicinal compounds (Potukuchi & Bach, 2013).

  • HIV-Protease Assay : It is utilized in the synthesis of peptides that serve as chromogenic protease substrates, particularly in assays for detecting HIV-protease activity. This highlights its importance in HIV research and drug development (Badalassi, Nguyen, Crotti, & Reymond, 2002).

Future Directions

The future directions for this compound could involve further studies to determine its potential uses. For example, if it’s a prodrug, studies could be conducted to determine its efficacy and safety in vivo .

properties

IUPAC Name

ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(5-phenylmethoxy-1H-indol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5/c1-5-30-23(28)22(27-24(29)32-25(2,3)4)13-18-15-26-21-12-11-19(14-20(18)21)31-16-17-9-7-6-8-10-17/h6-12,14-15,22,26H,5,13,16H2,1-4H3,(H,27,29)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDLNDKTYFWUDM-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-(benzyloxy)-N-(tert-butoxycarbonyl)-L-tryptophanate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-(benzyloxy)-N-(tert-butoxycarbonyl)-L-tryptophanate
Reactant of Route 2
Reactant of Route 2
ethyl 5-(benzyloxy)-N-(tert-butoxycarbonyl)-L-tryptophanate
Reactant of Route 3
Reactant of Route 3
ethyl 5-(benzyloxy)-N-(tert-butoxycarbonyl)-L-tryptophanate
Reactant of Route 4
ethyl 5-(benzyloxy)-N-(tert-butoxycarbonyl)-L-tryptophanate
Reactant of Route 5
Reactant of Route 5
ethyl 5-(benzyloxy)-N-(tert-butoxycarbonyl)-L-tryptophanate
Reactant of Route 6
ethyl 5-(benzyloxy)-N-(tert-butoxycarbonyl)-L-tryptophanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.